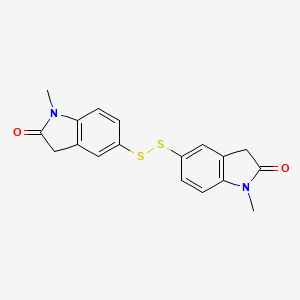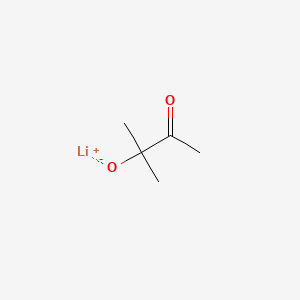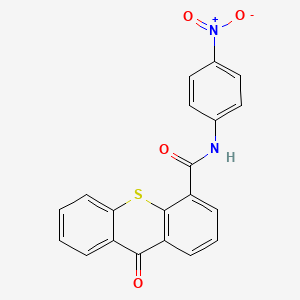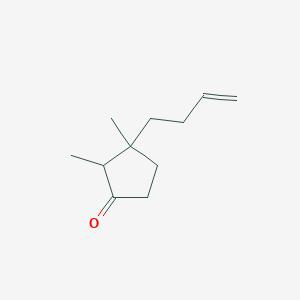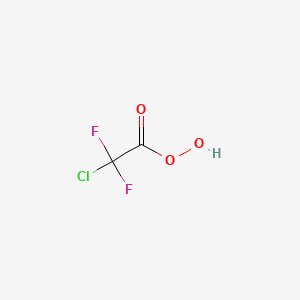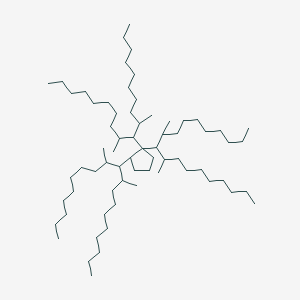
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring substituted with three long-chain alkyl groups, each containing multiple methyl branches. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane typically involves multi-step organic reactions. The process begins with the preparation of the long-chain alkyl groups, which are then attached to the cyclopentane ring through a series of substitution reactions. Common reagents used in these reactions include alkyl halides and strong bases, which facilitate the formation of carbon-carbon bonds under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process requires precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. Catalysts may also be employed to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: The alkyl groups on the cyclopentane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce new functional groups onto the cyclopentane ring.
Applications De Recherche Scientifique
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane has several applications in scientific research:
Chemistry: The compound is used as a model system to study the reactivity and properties of substituted cycloalkanes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in pharmaceutical formulations.
Industry: The compound’s stability and hydrophobic nature make it suitable for use in lubricants, coatings, and other industrial applications.
Mécanisme D'action
The mechanism by which 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane exerts its effects depends on its specific application. In biological systems, the compound may interact with cell membranes or proteins, influencing their structure and function. The long alkyl chains can insert into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, the cyclopentane ring may engage in specific interactions with molecular targets, modulating their activity.
Comparaison Avec Des Composés Similaires
Cyclopentane: A simpler cycloalkane with no substituents, used as a solvent and in chemical synthesis.
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclohexane: A similar compound with a cyclohexane ring instead of cyclopentane, exhibiting different physical and chemical properties.
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclobutane: Another analog with a cyclobutane ring, used for comparative studies in reactivity and stability.
Uniqueness: 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane is unique due to its specific ring size and the presence of three long-chain alkyl groups. This combination imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules. The compound’s structure also provides a valuable framework for studying the effects of ring size and substitution patterns on the properties of cycloalkanes.
Propriétés
Numéro CAS |
137077-18-0 |
|---|---|
Formule moléculaire |
C68H136 |
Poids moléculaire |
953.8 g/mol |
Nom IUPAC |
1,1,2-tris(9,11-dimethylnonadecan-10-yl)cyclopentane |
InChI |
InChI=1S/C68H136/c1-13-19-25-31-37-43-50-58(7)65(59(8)51-44-38-32-26-20-14-2)64-56-49-57-68(64,66(60(9)52-45-39-33-27-21-15-3)61(10)53-46-40-34-28-22-16-4)67(62(11)54-47-41-35-29-23-17-5)63(12)55-48-42-36-30-24-18-6/h58-67H,13-57H2,1-12H3 |
Clé InChI |
OOQDESJYCMXRJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)C(C1CCCC1(C(C(C)CCCCCCCC)C(C)CCCCCCCC)C(C(C)CCCCCCCC)C(C)CCCCCCCC)C(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)
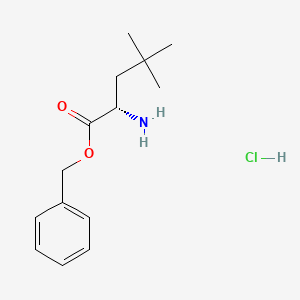
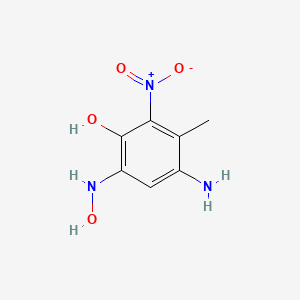
![2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14261777.png)
